Ethyl quinuclidine-4-carboxylate hydrochloride

Catalog No.
S882210
CAS No.
22766-67-2
M.F
C10H18ClNO2
M. Wt
219.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl quinuclidine-4-carboxylate hydrochloride

CAS Number

22766-67-2

Product Name

Ethyl quinuclidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H

InChI Key

LDGRWAASJLSZMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCN(CC1)CC2.Cl

Canonical SMILES

CCOC(=O)C12CCN(CC1)CC2.Cl

Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2C_{10}H_{18}ClNO_{2} and a molecular weight of approximately 219.71 g/mol. This compound features a quinuclidine ring structure, which is a bicyclic amine, making it significant in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in laboratory settings and industrial applications.

Potential Research Area: Synthesis of More Complex Molecules

EQCH shares some structural similarities with Umeclidinium bromide, a medication used as a bronchodilator []. Umeclidinium contains an ethyl quinuclidine core, similar to the functional group present in EQCH. This suggests a potential application of EQCH as a building block in the synthesis of more complex molecules, including potential new drugs with similar properties to Umeclidinium.

Availability for Research Purposes

  • Substitution Reactions: The ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield quinuclidine-4-carboxylic acid.
  • Reduction: The ester group can be reduced to produce quinuclidine-4-methanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) in the presence of a base.
  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
  • Reduction: Reducing agents like lithium aluminum hydride.

Major Products

  • From substitution reactions, various substituted quinuclidine derivatives can be obtained.
  • Hydrolysis yields quinuclidine-4-carboxylic acid.
  • Reduction leads to quinuclidine-4-methanol.

Research indicates that ethyl quinuclidine-4-carboxylate hydrochloride may interact with neurotransmitter systems, influencing their activity. Its potential therapeutic applications are being explored, particularly concerning central nervous system disorders. The specific molecular targets and pathways involved in its biological activity are still under investigation, highlighting its importance in pharmacological studies.

The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride typically involves the following steps:

  • Esterification: Quinuclidine-4-carboxylic acid is reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to form ethyl quinuclidine-4-carboxylate.
  • Formation of Hydrochloride Salt: Hydrochloric acid is added to convert the ester into its hydrochloride salt form.

Industrial Production

In industrial settings, this compound is synthesized using batch or continuous reactors for the esterification process, followed by purification steps such as crystallization or recrystallization to ensure product purity and consistency.

Ethyl quinuclidine-4-carboxylate hydrochloride has several applications across different fields:

  • Chemical Synthesis: Acts as a reagent for synthesizing aminoquinuclidine derivatives, which are important intermediates in pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its effects on neurotransmitter systems, offering insights into potential therapeutic uses.
  • Pharmaceutical Industry: Explored for drug development targeting central nervous system disorders.
  • Fine Chemicals Production: Utilized as a building block in organic synthesis.

Ethyl quinuclidine-4-carboxylate hydrochloride can be compared with several similar compounds:

Compound NameCAS NumberSimilarity Index
Quinuclidine-4-carboxylic acid4000-00-00.80
Ethyl piperidine-4-carboxylate1126-09-60.95
Ethyl 1-methylpiperidine-4-carboxylate24252-37-71.00
Ethyl 4-methylpiperidine-4-carboxylate225240-71-10.95
Ethyl N-methylpiperidine-3-carboxylate5166-67-60.93

Uniqueness

Ethyl quinuclidine-4-carboxylate hydrochloride is unique due to its specific ester group that allows for various chemical modifications and applications in organic synthesis. Its hydrochloride form enhances solubility and stability, making it a valuable reagent in both research and industrial contexts.

Dates

Modify: 2023-08-16

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